REACTION_CXSMILES
|
C([CH:3](CC)[C:4]([CH3:9])([CH3:8])[C:5](=[NH:7])[NH2:6])C.[CH2:12]([O:14][CH:15]=[C:16]([C:20]([O-])=O)[C:17]([O-])=[O:18])[CH3:13].[O-:23]CC.[Na+].C(O)C>C(O)C>[C:4]([C:5]1[NH:6][C:17](=[O:18])[C:16]([C:15]([O:14][CH2:12][CH3:13])=[O:23])=[CH:20][N:7]=1)([CH3:3])([CH3:8])[CH3:9] |f:2.3.4|
|
Name
|
diethyl 2,2-dimethylpropanimidamide
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(C(N)=N)(C)C)CC
|
Name
|
(ethoxymethylene)malonate
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)[O-])C(=O)[O-]
|
Name
|
sodium ethoxide ethanol
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+].C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, 1M hydrochloric acid (10 ml)
|
Type
|
ADDITION
|
Details
|
was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated under reduced pressure, hexane
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1NC(C(=CN1)C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |